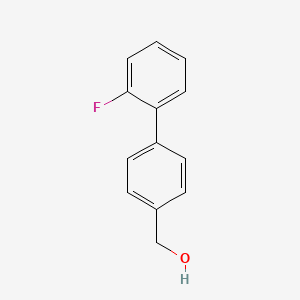

4-(2-Fluorophenyl)benzyl alcohol

Description

4-(2-Fluorophenyl)benzyl alcohol is a fluorinated benzyl alcohol derivative characterized by a benzyl alcohol core (C₆H₅CH₂OH) with a 2-fluorophenyl substituent at the para position of the benzene ring. Fluorinated benzyl alcohols are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to the electron-withdrawing effects of fluorine, which enhance stability and modulate reactivity . The fluorine atom at the ortho position (relative to the benzyl alcohol group) may influence steric hindrance and electronic properties, affecting solubility, acidity, and interaction with biological targets .

Properties

IUPAC Name |

[4-(2-fluorophenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABWIEVUZWQZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362631 | |

| Record name | 4-(2-FLUOROPHENYL)BENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773872-57-4 | |

| Record name | 4-(2-FLUOROPHENYL)BENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Fluorophenyl)benzyl alcohol involves the reduction of 4-(2-Fluorophenyl)benzoic acid. The reduction can be carried out using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is typically cooled to 0°C during the addition of the acid to the LiAlH4 solution. After the addition, the reaction is allowed to proceed at room temperature, followed by quenching with water and extraction to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, alternative reducing agents and catalytic systems may be explored to improve the scalability and sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

Oxidation: 4-(2-Fluorophenyl)benzaldehyde or 4-(2-Fluorophenyl)benzoic acid.

Reduction: 4-(2-Fluorophenyl)toluene.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Fluorophenyl)benzyl alcohol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to unique pharmacological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 4-(2-fluorophenyl)benzyl alcohol with structurally related compounds:

Key Observations :

- Electron-withdrawing groups (F, Br, CF₃O) increase the acidity of the hydroxyl group, enhancing reactivity in nucleophilic substitutions .

- Steric effects : Methyl (CH₃) or trifluoromethoxy (CF₃O) groups at C2 reduce reaction rates in crowded environments .

- Biological activity: Amino (NH₂) or hydroxyl (OH) substituents improve solubility and enable interactions with enzymes or receptors, as seen in neuroprotective compounds .

Physicochemical Properties

- Acidity: Fluorine at C2 (ortho to -CH₂OH) in this compound likely lowers the pKa of the hydroxyl group compared to non-fluorinated analogs, similar to 4-fluoro-2-methylbenzyl alcohol (pKa ~10–11) .

- Lipophilicity: LogP values range from 1.5 (4-fluoro-2-methylbenzyl alcohol) to 2.8 (4-bromo-2-fluorobenzyl alcohol), indicating substituent-dependent partitioning between polar and nonpolar phases .

- Thermal stability : Bromine and chlorine substituents (e.g., 4-bromo-2-fluorobenzyl alcohol) increase molecular weight and boiling points (>200°C) compared to fluorine or methyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.